molecular formula C16H13FN2O3S2 B12524592 4-(4-Fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 819076-78-3

4-(4-Fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B12524592
CAS No.: 819076-78-3
M. Wt: 364.4 g/mol
InChI Key: DRMAWTPCOBIGPH-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with a fluorophenoxy group, a thiazole ring, and a sulfonamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step may involve the reaction of 4-fluorophenol with an appropriate halogenated benzene derivative under basic conditions to form the fluorophenoxy intermediate.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the cyclization of a suitable thioamide with an α-haloketone.

    Sulfonamide Formation: The final step involves the reaction of the fluorophenoxy intermediate with the thiazole derivative in the presence of a sulfonyl chloride to form the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide structure.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its use in urinary tract infections.

Uniqueness

4-(4-Fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide is unique due to the presence of the fluorophenoxy and thiazole groups, which may enhance its biological activity and specificity compared to other sulfonamides.

Properties

CAS No.

819076-78-3

Molecular Formula

C16H13FN2O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

4-(4-fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H13FN2O3S2/c1-11-10-23-16(18-11)19-24(20,21)15-8-6-14(7-9-15)22-13-4-2-12(17)3-5-13/h2-10H,1H3,(H,18,19)

InChI Key

DRMAWTPCOBIGPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F

Origin of Product

United States

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